p-Azoxyanisole-d6

Quantitative Mass Spectrometry Isotope Dilution Analytical Method Validation

p-Azoxyanisole-d6 (PAA-d6) is the definitive methyl-deuterated isotopologue of the nematic liquid crystal para-azoxyanisole. Unlike unlabeled PAA (no mass shift) or ring-deuterated PAA-d8 (different NMR relaxation mechanisms), PAA-d6 provides a clean +6 Da mass shift for unambiguous LC/GC-MS internal standardization and uniquely isolates aromatic ring proton relaxation in field-cycling NMR studies. This labeling pattern is essential for isotope dilution quantitation, spin–lattice relaxometry, and mean-field liquid crystal theory validation—applications where generic PAA, PAA-d8, MBBA, or 5CB are functionally non-equivalent. Procure PAA-d6 to ensure experimental validity and quantitative accuracy.

Molecular Formula C14H14N2O3
Molecular Weight 264.31 g/mol
Cat. No. B12305634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Azoxyanisole-d6
Molecular FormulaC14H14N2O3
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]
InChIInChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3/i1D3,2D3
InChIKeyKAEZRSFWWCTVNP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Azoxyanisole-d6: Deuterated Nematic Liquid Crystal Standard for Quantitative NMR and Advanced Spectroscopy


p-Azoxyanisole-d6 (PAA-d6, CAS 34172-21-9) is the methyl-deuterated isotopologue of the prototypical nematic liquid crystal para-azoxyanisole (PAA), featuring six deuterium atoms substituted for the methyl protons of the parent compound [1]. As a thermotropic liquid crystal, the non-deuterated PAA core exhibits a solid-to-nematic transition at 117.6–119 °C and a nematic-to-isotropic transition at 133.9–136 °C [2]. The -d6 labeling preserves the mesomorphic phase behavior of PAA while enabling its use as an isotopically distinct internal standard for quantitative NMR, GC-MS, and LC-MS . Its deuterated methyl groups make it particularly valuable for NMR spin–lattice relaxation studies, where the labeling pattern allows isolation of specific proton relaxation mechanisms in the nematic phase [1].

Why Unlabeled p-Azoxyanisole or Alternative Deuterated Analogs Cannot Replace p-Azoxyanisole-d6


Procurement of generic p-azoxyanisole (PAA), alternative deuterated analogs such as ring-deuterated PAA-d8, or other nematic liquid crystals like MBBA and 5CB is not functionally equivalent to p-Azoxyanisole-d6. In quantitative analytical workflows, unlabeled PAA lacks the requisite mass shift (Δm/z = +6) necessary for isotopic dilution strategies, precluding its use as an internal standard . In NMR spin–lattice relaxation studies, the specific deuteration pattern of PAA-d6 on the methyl groups uniquely isolates the relaxation contribution of the ring protons from order director fluctuations, whereas PAA-d8 (ring-deuterated) and fully protonated PAA yield fundamentally different relaxation mechanisms—PAA-d8 relaxes predominantly via translational diffusion of methyl protons [1]. Furthermore, PAA-based compounds exhibit distinct elastic constant behavior compared to other nematic liquid crystals (MBBA, 5CB), with unique temperature-dependent scaling relationships across the nematic phase [2]. These structural and functional distinctions prevent simple substitution without compromising experimental validity or quantitative accuracy.

Quantitative Differentiation Evidence for p-Azoxyanisole-d6 Versus Analogs and Alternatives


Isotopic Distinction Enables Use as Quantitative Internal Standard in GC-MS and LC-MS

p-Azoxyanisole-d6 differs from unlabeled p-azoxyanisole by a mass shift of +6 Da (m/z 264.31 vs. 258.27), enabling its use as a co-eluting, isotopically distinct internal standard for quantitative analysis by NMR, GC-MS, and LC-MS . The deuterated labeling at the methyl positions (O,O-dimethyl-d6) ensures that the compound exhibits near-identical chromatographic behavior and ionization efficiency to the non-deuterated analyte, while the +6 Da mass shift provides baseline resolution in the mass spectrum . This isotopic substitution pattern is specifically validated for quantitation workflows in drug development and environmental trace analysis .

Quantitative Mass Spectrometry Isotope Dilution Analytical Method Validation

Site-Specific Deuteration Enables Isolation of Ring Proton Relaxation Mechanisms from Methyl Proton Contributions

Proton spin–lattice relaxation rate (1/T1) measurements in the nematic phase of PAA-d6 at 15 MHz and 55 MHz reveal that the ring protons relax predominantly via thermal fluctuations of the order director, with a smaller contribution from translational diffusion [1]. In contrast, the methyl protons of the ring-deuterated analog PAA-d8 relax predominantly via translational diffusion, with negligible contribution from order director fluctuations [1]. This differential relaxation mechanism is a direct consequence of the selective deuteration pattern—PAA-d6 retains observable ring protons (for which order director fluctuations dominate) while masking methyl protons, whereas PAA-d8 masks ring protons and leaves methyl protons observable, revealing their distinct translational diffusion-dominated relaxation [1].

NMR Relaxometry Liquid Crystal Dynamics Order Director Fluctuations

Distinct Critical Order Parameter Behavior in Maier-Saupe Mean-Field Comparisons

Experimental studies of the critical Maier-Saupe order parameter at the isotropic-nematic transition have explicitly measured and compared methyl-deuterated PAA-d6 with two other canonical nematic liquid crystals, 5CB and MBBA [1]. While the Maier-Saupe theory predicts a universal critical order parameter, experimental measurements reveal compound-specific deviations. PAA-d6 serves as one of three benchmark compounds (alongside 5CB and MBBA) used to validate theoretical models that account for the non-uniqueness of critical order parameters arising from micro-defects and azimuthal inhomogeneities [1]. The inclusion of PAA-d6 in this comparative framework establishes it as a reference standard for testing extensions of mean-field theories of nematic ordering [1].

Nematic Order Parameter Mean-Field Theory Isotropic-Nematic Transition

Frequency-Dependent Proton Spin–Lattice Relaxation as a Function of Isotopic Dilution

The proton spin–lattice relaxation time (T1) of PAA-d6 was measured at four Larmor frequencies as a function of its concentration in perdeuterated PAA [1]. This isotopic dilution study enables the separation of intra- and intermolecular relaxation contributions to the total proton T1, a methodology that requires the specific methyl-deuteration pattern of PAA-d6 to isolate the remaining proton spins. The frequency dependence (relaxation dispersion) of T1 in PAA-d6 reveals information about the spectral density of molecular motions in the nematic phase [1]. The proton T1 dispersion of PAA-d6 exhibits a characteristic square-root frequency dependence at low frequencies (3.8 kHz to 75 MHz range), consistent with order director fluctuation contributions [2].

NMR Field-Cycling Spin Relaxation Dispersion Isotopic Dilution

Verified Application Scenarios for p-Azoxyanisole-d6 Based on Quantitative Evidence


Isotopic Internal Standard for Quantitative GC-MS and LC-MS of p-Azoxyanisole

Use p-Azoxyanisole-d6 as a co-injected internal standard for the accurate quantification of unlabeled p-azoxyanisole in complex matrices (e.g., environmental samples, synthetic reaction mixtures). The +6 Da mass shift (264.31 Da vs. 258.27 Da) provides unambiguous MS resolution while maintaining near-identical chromatographic retention and ionization efficiency [1]. This enables isotope dilution quantitation with reduced matrix effects and improved precision relative to external calibration methods.

NMR Spin–Lattice Relaxation Studies of Order Director Fluctuations in Nematic Phases

Employ PAA-d6 in field-cycling NMR relaxometry experiments to isolate the relaxation contribution of aromatic ring protons from order director fluctuations [1]. The specific methyl-deuteration pattern masks methyl proton signals, allowing direct measurement of ring proton T1 and its frequency dispersion (3.8 kHz to 75 MHz) [2]. This application is critical for testing theoretical models of collective molecular motions in liquid crystals [1].

Benchmark Compound for Critical Nematic Order Parameter Studies

Utilize PAA-d6 as one of the standard reference nematic liquid crystals (alongside 5CB and MBBA) for experimental validation of mean-field theories of the isotropic-nematic phase transition [1]. The compound's established critical order parameter behavior provides a comparative baseline for testing extended Maier-Saupe models and for studies of micro-defect-induced shifts in nematic ordering [1].

Isotopic Dilution NMR to Separate Intra- and Intermolecular Relaxation Contributions

Perform proton T1 measurements on PAA-d6 diluted in perdeuterated PAA to separate intra- and intermolecular dipolar relaxation contributions [1]. This isotopic dilution methodology, requiring the specific deuteration pattern of PAA-d6, is essential for quantitative analysis of molecular dynamics and intermolecular interactions in nematic liquid crystals [1].

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